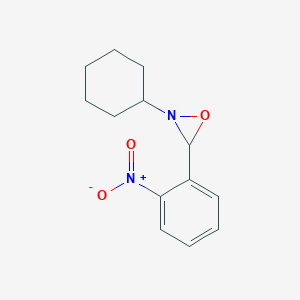
2-Cyclohexyl-3-(2-nitrophenyl)oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-3-(2-nitrophenyl)oxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their high reactivity due to the strained three-membered ring and the relatively weak nitrogen-oxygen bond . Oxaziridines are valuable in organic synthesis as they serve as both oxygen and nitrogen transfer agents .
Preparation Methods
The synthesis of 2-Cyclohexyl-3-(2-nitrophenyl)oxaziridine typically involves the oxidation of imines with peracids . The general synthetic route includes the following steps:
Formation of Imines: Condensation of cyclohexylamine with 2-nitrobenzaldehyde to form the corresponding imine.
Industrial production methods for oxaziridines often involve similar steps but are optimized for larger scale production, focusing on yield and purity .
Chemical Reactions Analysis
2-Cyclohexyl-3-(2-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: Oxaziridines can act as oxidizing agents, transferring oxygen to substrates such as sulfides and selenides.
Amination: They can also transfer nitrogen to nucleophiles, such as amines and enolates.
Cycloaddition: Oxaziridines participate in [3+2] cycloadditions with heterocumulenes to form five-membered heterocycles.
Common reagents used in these reactions include peracids for oxidation and transition metal catalysts for rearrangement reactions . Major products formed from these reactions include amides, epoxides, and various heterocycles .
Scientific Research Applications
2-Cyclohexyl-3-(2-nitrophenyl)oxaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-(2-nitrophenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak nitrogen-oxygen bond facilitate these transfers . The electronic nature and size of the substituent on the nitrogen atom influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar compounds to 2-Cyclohexyl-3-(2-nitrophenyl)oxaziridine include other oxaziridines such as:
These compounds share the characteristic three-membered ring structure but differ in their substituents, which affect their reactivity and applications. This compound is unique due to its specific substituents, which provide distinct reactivity patterns and selectivity in reactions .
Properties
CAS No. |
23898-56-8 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-cyclohexyl-3-(2-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)12-9-5-4-8-11(12)13-14(18-13)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 |
InChI Key |
CUOXBZFFEWUTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















